2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride
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Overview
Description
2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route starts with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to introduce the acetic acid moiety . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing solvents like tetrahydrofuran and reaction conditions such as glacial acetic acid .
Chemical Reactions Analysis
2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include glacial acetic acid, tetrahydrofuran, and protective groups like PMB-Cl. Major products formed from these reactions include various substituted pyrazolopyridines and their derivatives .
Scientific Research Applications
2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride involves its interaction with molecular targets such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in signal transduction pathways like Ras/Erk, PLC-γ, and PI3K/Akt. By inhibiting these kinases, the compound can interfere with cell proliferation and survival pathways, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Similar compounds to 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride include other pyrazolopyridines like:
- 1H-pyrazolo[3,4-c]pyridine
- 1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
- 1H-pyrazolo[1,5-a]pyridine
These compounds share the bicyclic structure but differ in the position of the nitrogen atoms and the substituents on the rings. The uniqueness of this compound lies in its specific substitution pattern and its potential as a TRK inhibitor, which is not as prominent in the other isomers .
Properties
IUPAC Name |
2-pyrazolo[3,4-b]pyridin-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-7(13)5-11-8-6(4-10-11)2-1-3-9-8;/h1-4H,5H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQAXMOWQACAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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